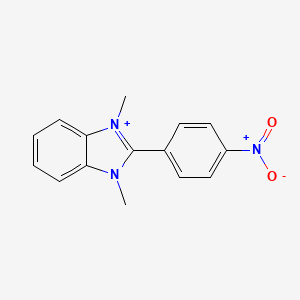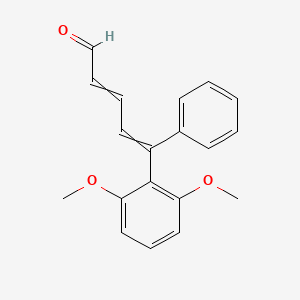
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal is an organic compound characterized by the presence of a dimethoxyphenyl group and a phenyl group attached to a penta-2,4-dienal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal typically involves the reaction of 2,6-dimethoxyphenyl derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of pyrogallol and methyl iodide in an alkaline aqueous medium to produce 2,6-dimethoxyphenol, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the phenyl or dimethoxyphenyl rings.
科学的研究の応用
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in specific binding interactions and chemical reactions that modulate biological pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenol: A related compound with similar structural features but different reactivity and applications.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Another related compound used in mass spectrometry and other analytical techniques.
Uniqueness
5-(2,6-Dimethoxyphenyl)-5-phenylpenta-2,4-dienal is unique due to its combination of a dimethoxyphenyl group and a phenyl group attached to a conjugated dienal backbone. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C19H18O3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
5-(2,6-dimethoxyphenyl)-5-phenylpenta-2,4-dienal |
InChI |
InChI=1S/C19H18O3/c1-21-17-12-8-13-18(22-2)19(17)16(11-6-7-14-20)15-9-4-3-5-10-15/h3-14H,1-2H3 |
InChIキー |
MGLQPWNMLDENNS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=CC=CC=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)
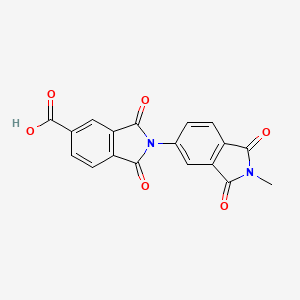
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)
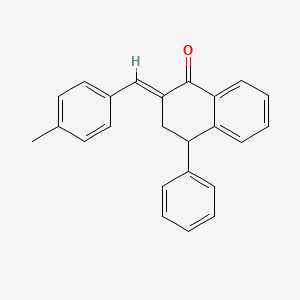
![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)
![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
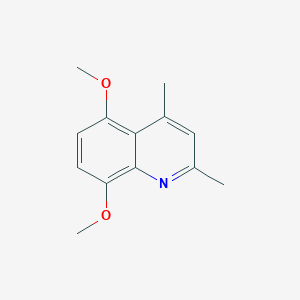
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)
